2-Bromo-6-(trifluoromethyl)isonicotinonitrile
Description
2-Bromo-6-(trifluoromethyl)isonicotinonitrile is a halogenated pyridine derivative featuring a bromine atom at position 2, a trifluoromethyl group at position 6, and a nitrile group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen-bonding interactions, influencing target binding affinity .
Properties
Molecular Formula |
C7H2BrF3N2 |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H |
InChI Key |
NABOAORUQYLTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 6-(trifluoromethyl)isonicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-(trifluoromethyl)isonicotinonitrile is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties.
Case Studies and Research Findings
- Anticancer Agents : Research has shown that derivatives of isonicotinonitrile exhibit anticancer activity. For instance, compounds synthesized from 2-bromo-6-(trifluoromethyl)isonicotinonitrile have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
- Antimicrobial Properties : Studies indicate that certain derivatives possess significant antimicrobial activity. The introduction of trifluoromethyl groups has been linked to increased potency against resistant bacterial strains .
Agrochemicals
The compound is also explored for its potential applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides.
Research Insights
- Herbicide Development : Research has identified that modifications of 2-bromo-6-(trifluoromethyl)isonicotinonitrile can lead to the synthesis of novel herbicides that target specific weed species while minimizing impact on crops .
- Pesticidal Activity : Some studies have reported on the effectiveness of synthesized compounds derived from this nitrile in controlling agricultural pests, showcasing their potential as environmentally friendly alternatives to traditional pesticides .
Materials Science
In materials science, 2-bromo-6-(trifluoromethyl)isonicotinonitrile serves as a building block for creating advanced materials with unique properties.
Applications and Innovations
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. These polymers have applications in coatings and electronic devices .
- Nanomaterials : Recent studies have explored the use of this compound in the fabrication of nanomaterials, which can be applied in drug delivery systems and sensors due to their high surface area and reactivity .
Analytical Chemistry
The compound's unique chemical structure allows it to be employed as a reagent in various analytical techniques.
Analytical Applications
- Chromatography : It can be used as a standard or reference material in chromatographic methods to analyze complex mixtures, particularly in pharmaceutical formulations .
- Spectroscopy : The distinct spectroscopic features of 2-bromo-6-(trifluoromethyl)isonicotinonitrile make it suitable for use in NMR and mass spectrometry for identifying structural characteristics of related compounds .
Mechanism of Action
The mechanism by which 2-Bromo-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl (CF₃) and bromine substituents in the target compound distinguish it from analogs with alternative functional groups. Below is a comparative analysis of key analogs:
Table 1: Physicochemical Properties of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile and Analogs
Notes:
Pharmacological and Metabolic Profiles
- CYP Inhibition : Analogous fluorinated pyridines (e.g., 5-Bromo-2,3-difluorobenzonitrile derivatives) show moderate CYP2C19 inhibition, while the target compound’s nitrile group may reduce metabolic degradation compared to esters .
Biological Activity
2-Bromo-6-(trifluoromethyl)isonicotinonitrile (C8H4BrF3N2) is a pyridine derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl substituent enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 263.03 g/mol
- Structural Features :
- Bromine atom
- Trifluoromethyl group
- Isonicotinonitrile backbone
Biological Activity Overview
Research indicates that 2-Bromo-6-(trifluoromethyl)isonicotinonitrile exhibits significant biological activities, primarily focusing on:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary data indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
The biological activity of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile may involve several mechanisms:
- Enzyme Modulation : The compound has been reported to modulate the activity of specific enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural features may facilitate binding to biological receptors, altering cellular signaling pathways.
- Membrane Interaction : The enhanced lipophilicity due to the trifluoromethyl group likely aids in membrane penetration, affecting cellular uptake and bioactivity.
Antimicrobial Studies
In vitro studies have demonstrated that 2-Bromo-6-(trifluoromethyl)isonicotinonitrile exhibits activity against a range of microbial pathogens. For example:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Variable inhibition |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Studies
Research has indicated that 2-Bromo-6-(trifluoromethyl)isonicotinonitrile may have cytotoxic effects on cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results highlight its potential as an anticancer therapeutic but necessitate further exploration into its mechanism and efficacy.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various isonicotinonitriles and evaluated their antimicrobial properties.
- Compounds with similar structural features showed varying degrees of efficacy against bacterial strains, with some derivatives outperforming established antibiotics.
-
Investigation into Anticancer Mechanisms :
- A study focused on the anticancer properties of trifluoromethyl-substituted isonicotinonitriles.
- Results indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
